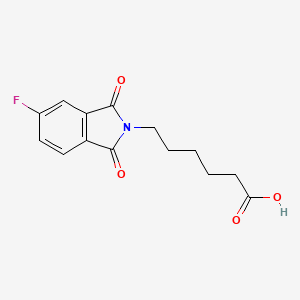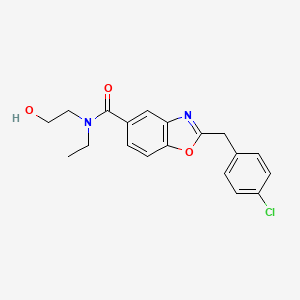![molecular formula C19H24N2OS B4942390 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the quinoline family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. The compound has been found to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase, which are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline have been studied extensively in vitro and in vivo. The compound has been found to have a significant impact on cellular processes, including DNA replication, transcription, and protein synthesis. Additionally, the compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline in lab experiments is its broad-spectrum activity against various microorganisms, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to have low toxicity levels, making it a safer alternative to other compounds with similar activity. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
The potential applications of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline in various fields of scientific research are vast. Some of the future directions for research include the development of new drugs for the treatment of bacterial, fungal, and viral infections, as well as the development of new cancer therapies. Additionally, the compound's mechanism of action needs to be further studied to better understand its potential applications in various biological processes. The compound's limited solubility in aqueous solutions also presents an opportunity for future research to develop new formulations that can improve its bioavailability and efficacy.
Conclusion:
In conclusion, 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been found to have antibacterial, antifungal, and antiviral properties, as well as potential applications in cancer therapy. Future research is needed to further study the compound's mechanism of action and develop new formulations that can improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 4,8-dimethyl-2-chloroquinoline in the presence of sodium hydride and 1-azepanone. The reaction results in the formation of the desired product, which is then purified using column chromatography.
Applications De Recherche Scientifique
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(4,8-dimethylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-8-7-9-16-15(2)12-17(20-19(14)16)23-13-18(22)21-10-5-3-4-6-11-21/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUAXVVBQMEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4,8-dimethylquinolin-2-yl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)

![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)
![1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine](/img/structure/B4942356.png)
![2-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4942360.png)
![3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-1-ethylpyridinium 4-methylbenzenesulfonate](/img/structure/B4942368.png)
![4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4942394.png)


![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)
